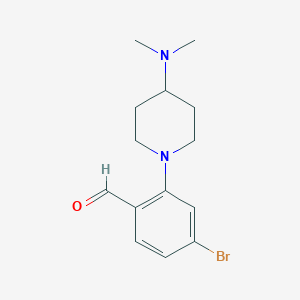

![molecular formula C12H7F3N2O3 B1386462 4-{[2-(Trifluoromethyl)pyrimidin-4-yl]oxy}benzoic acid CAS No. 1086379-69-2](/img/structure/B1386462.png)

4-{[2-(Trifluoromethyl)pyrimidin-4-yl]oxy}benzoic acid

Overview

Description

Synthesis Analysis

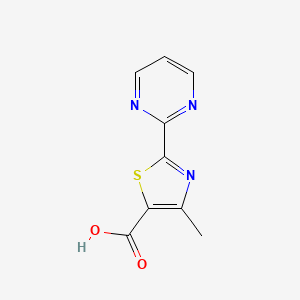

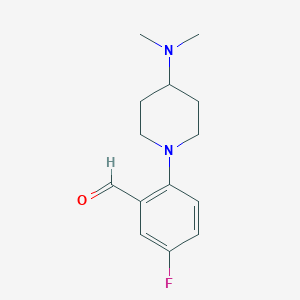

The synthesis of similar compounds has been reported in the literature . For instance, a study reported the use of 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine, Cs2CO3, and ethyl 4-hydroxybenzoate in a three-necked round-bottomed flask. The samples were reacted for 2–3 hours at room temperature, and the solvent was removed .Molecular Structure Analysis

The molecular structure of a similar compound, “4-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}benzoic acid”, has been reported . The InChI code is 1S/C12H7F3N2O3/c13-12(14,15)9-5-6-16-11(17-9)20-8-3-1-7(2-4-8)10(18)19/h1-6H,(H,18,19) .Chemical Reactions Analysis

Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones has been reported . The reaction scope was evaluated by varying the substitution patterns in starting pyrimidin-2(1H)-ones and the trihalomethyl moiety (trifluoro- and trichloromethyl) in pyrimidines .Physical And Chemical Properties Analysis

The compound is a solid at ambient temperature . Its molecular weight is 284.19 .Scientific Research Applications

Pharmaceutical Intermediate

This compound is utilized as an intermediate in the synthesis of various pharmaceutical drugs. Its unique structure allows for the creation of molecules that can interact with specific biological targets, potentially leading to the development of new medications .

Neuroprotective Research

There is research indicating the potential use of this compound in neuroprotective strategies. It could be involved in the synthesis of molecules that protect nerve cells from damage or degeneration .

Antibacterial Applications

The compound has been studied for its antibacterial properties. It could serve as a starting point for the synthesis of new antibacterial agents, which are crucial in the fight against antibiotic-resistant bacteria .

Safety and Handling Research

Research into the safe handling and storage of this compound is vital. Its physical and chemical properties require careful management to prevent harm to researchers and the environment .

Safety and Hazards

properties

IUPAC Name |

4-[2-(trifluoromethyl)pyrimidin-4-yl]oxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7F3N2O3/c13-12(14,15)11-16-6-5-9(17-11)20-8-3-1-7(2-4-8)10(18)19/h1-6H,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQIWNXFLLRNFNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)OC2=NC(=NC=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7F3N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-{[2-(Trifluoromethyl)pyrimidin-4-yl]oxy}benzoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(4-bromophenyl)methyl]oxan-4-amine](/img/structure/B1386379.png)

![3-[1-(4-Methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid](/img/structure/B1386390.png)

![N-[(3-methylphenyl)methyl]oxan-4-amine](/img/structure/B1386402.png)